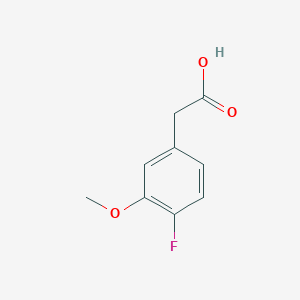

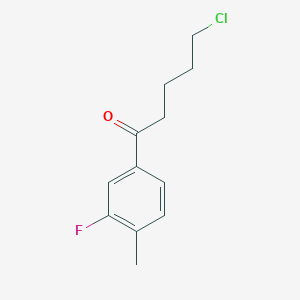

4-Fluoro-3-methoxyphenylacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including Friedel-Crafts reactions, esterification, etherification, and reduction processes. For instance, the synthesis of 4-methoxyphenylacetic acid derivatives is achieved through a Friedel-Crafts reaction with ethyl oxalylchloride followed by a Wolff-Kishner-Huang reduction, yielding a 55.4% overall yield . Another synthesis method for a related compound involves a Friedel-Crafts reaction followed by α-oxidation and subsequent aminohydantoin formation . These methods highlight the versatility of synthetic approaches to modify the phenylacetic acid core structure.

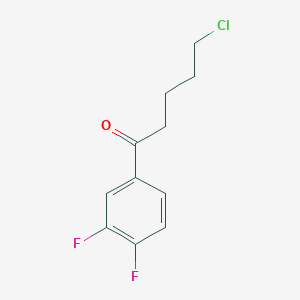

Molecular Structure Analysis

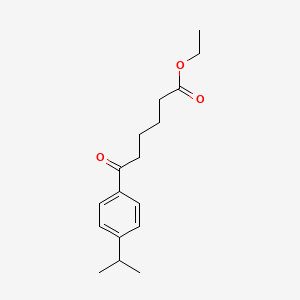

The molecular structure of compounds similar to 4-Fluoro-3-methoxyphenylacetic acid is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry . The presence of methoxy and fluoro substituents on the phenyl ring can significantly influence the electronic properties and stereochemistry of the molecules, as seen in the synthesis and stereochemistry analysis of polymeric derivatives of 4-methoxyphenylacetic acid .

Chemical Reactions Analysis

The chemical reactivity of methoxyphenylacetic acid derivatives is explored in the context of their biological activities. For example, the synthesis of esters of 4-methoxyphenylacetic acid as lipoxygenase inhibitors involves the formation of carbonyl groups that interact with the active site of the enzyme . Additionally, the synthesis of a BACE1 inhibitor incorporates a methoxyphenyl moiety through a series of reactions including a Friedel-Crafts acylation and Suzuki coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to this compound are influenced by their functional groups. For instance, the introduction of a methoxy group can enhance the lipophilicity of the molecule, which is important for its interaction with biological targets . The stability and fluorescence properties of a compound derived from 5-methoxyindole-3-acetic acid demonstrate the potential of methoxy-substituted compounds for applications in biomedical analysis .

科学的研究の応用

Fluorimetric Analysis in Brain Tissue

4-Fluoro-3-methoxyphenylacetic acid has been studied using fluorimetric methods for estimation in brain tissue. For instance, Sharman (1963) developed a fluorimetric method for estimating 4-hydroxy-3-methoxyphenylacetic acid, demonstrating its presence in the caudate nucleus of normal animals of several species (Sharman, 1963).

Urinary Analysis

The compound has also been studied in the context of urinary analysis. Kahane and Vestergaard (1971) developed a fluorometric method for its estimation in urine, highlighting its potential for clinical applications (Kahane & Vestergaard, 1971).

Liquid Chromatography Applications

Morrisey and Shihabi (1979) described a method based on liquid chromatography with electrochemical detection for assaying urinary 4-hydroxy-3-methoxyphenylacetic acid, which is useful in diagnosing diseases like neuroblastoma, pheochromocytoma, and Parkinson's disease (Morrisey & Shihabi, 1979).

Photocage Properties in Zinc Photocages

A study by Shigemoto et al. (2021) explored the photodecarboxylation properties of zinc photocages constructed using derivatives of this compound, demonstrating its relevance in biological applications (Shigemoto et al., 2021).

Biosynthesis and Metabolism in Plants

Research on the biosynthesis and metabolism of hydroxyphenylacetic acids in higher plants, such as Kindl (1969), has also included studies on derivatives like this compound, contributing to our understanding of plant biochemistry and physiology (Kindl, 1969).

Synthesis and Evaluation as Anticancer Agents

Aliabadi et al. (2010) conducted a study synthesizing and evaluating 2-phenylthiazole-4-carboxamide derivatives, including compounds with this compound, as potential anticancer agents (Aliabadi et al., 2010).

Safety and Hazards

The safety information for 4-Fluoro-3-methoxyphenylacetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNVYROHVVBVFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride](/img/structure/B1328096.png)